![molecular formula C14H17BrCl2N2O B4404035 1-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4404035.png)
1-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]-1H-imidazole hydrochloride
Vue d'ensemble
Description
1-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]-1H-imidazole hydrochloride, also known as BCI, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in signal transduction pathways.
Mécanisme D'action
1-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]-1H-imidazole hydrochloride acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and the activation of signaling pathways. This compound has been shown to selectively inhibit the activity of conventional PKCs (α, β, and γ) and novel PKCs (δ, ε, η, and θ), but not atypical PKCs (ζ and ι/λ).
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against neurodegeneration. This compound has also been shown to modulate the activity of ion channels and transporters, leading to changes in cellular excitability and neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]-1H-imidazole hydrochloride in lab experiments is its high specificity for PKC. This allows for the selective inhibition of PKC activity without affecting other signaling pathways. However, one of the limitations of using this compound is its relatively low potency compared to other PKC inhibitors. This requires higher concentrations of the compound to achieve the desired effect, which can lead to off-target effects.
Orientations Futures
There are several future directions for the use of 1-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]-1H-imidazole hydrochloride in scientific research. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of PKC in the regulation of synaptic plasticity and memory formation. This compound has also been proposed as a potential therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a potent inhibitor of PKC that has been widely used in scientific research. Its unique properties make it a valuable tool for investigating the role of PKC in various cellular processes. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Applications De Recherche Scientifique
1-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]-1H-imidazole hydrochloride has been extensively used in scientific research as a tool to study the role of PKC in various cellular processes. It has been shown to inhibit the activity of PKC in a dose-dependent manner, leading to the modulation of downstream signaling pathways. This compound has been used to investigate the role of PKC in cancer, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
1-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrClN2O.ClH/c1-11-8-12(16)9-13(15)14(11)19-7-3-2-5-18-6-4-17-10-18;/h4,6,8-10H,2-3,5,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHNBZDOIHKOFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCN2C=CN=C2)Br)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



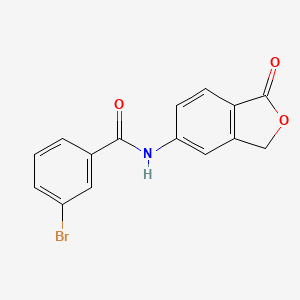
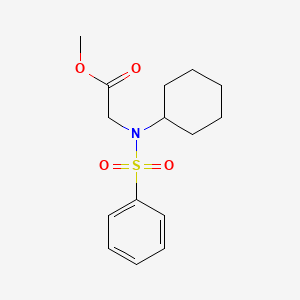
![3-[(cyclohexylamino)carbonyl]phenyl acetate](/img/structure/B4403969.png)
![3-{[(2,4-difluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4403978.png)
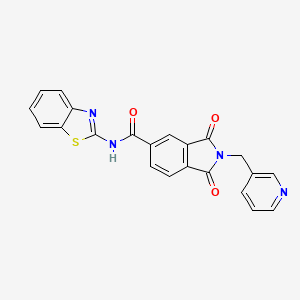
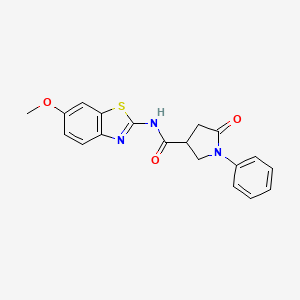
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4404001.png)
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl propionate](/img/structure/B4404007.png)
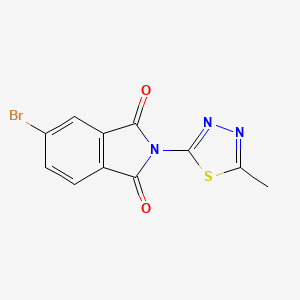
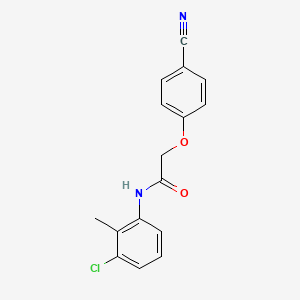
![1-methyl-4-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethyl)piperazine hydrochloride](/img/structure/B4404027.png)
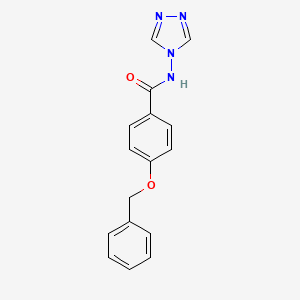
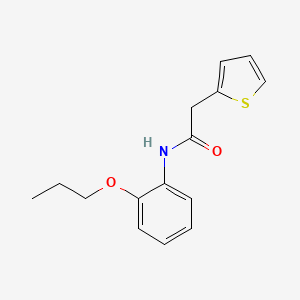
amine hydrochloride](/img/structure/B4404065.png)